molecular formula C15H16N2O3 B2577309 N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide CAS No. 2097860-86-9

N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide

Cat. No.: B2577309
CAS No.: 2097860-86-9
M. Wt: 272.304
InChI Key: MLFOPDRNUSJIPW-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a phenyl group, and an alkyne functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide typically involves multiple steps, starting with the preparation of the morpholine derivative. The key steps include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl derivative.

    Formation of the Alkyne Group: The alkyne group is introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne or phenyl group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.

    Pathways Involved: It may influence signaling pathways such as the PI3K-AKT, MAPK, or HIF-1 pathways, leading to various biological effects.

Comparison with Similar Compounds

N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide can be compared with other similar compounds to highlight its uniqueness:

    Palladium(II) acetate: Used as a catalyst in organic reactions, but lacks the morpholine and alkyne groups.

    Vanillin acetate: A flavoring agent with a simpler structure, lacking the morpholine and alkyne groups.

    2-Aminoethyl methacrylate: Used in polymer synthesis, but has different functional groups compared to this compound.

Properties

IUPAC Name

N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-4-14(18)16-12-5-6-13(11(2)9-12)17-7-8-20-10-15(17)19/h5-6,9H,7-8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFOPDRNUSJIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC(=C(C=C1)N2CCOCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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